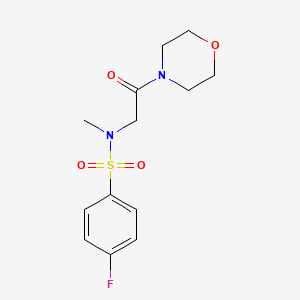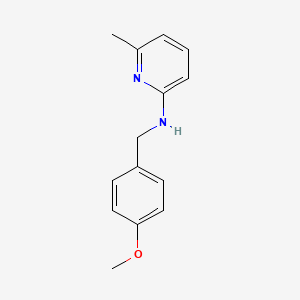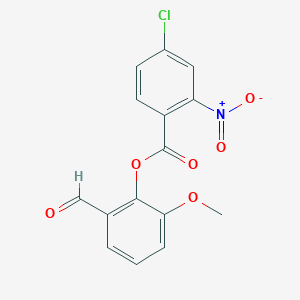
4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as FMME, is a sulfonamide compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and has been found to possess several biochemical and physiological effects that make it a valuable tool for laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. Studies have shown that 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide can inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial growth.
Biochemical and Physiological Effects
4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been found to possess several biochemical and physiological effects that make it a valuable tool for laboratory experiments. It has been shown to inhibit the activity of certain enzymes and proteins, reduce inflammation, and prevent bacterial growth. These effects make it a promising candidate for the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in laboratory experiments include its ability to inhibit the activity of certain enzymes and proteins, reduce inflammation, and prevent bacterial growth. These properties make it a valuable tool for the development of new drugs and therapies. However, the limitations of using 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide. These include further studies to fully understand its mechanism of action, the development of new drugs and therapies based on its properties, and the exploration of its potential applications in other fields of science. Additionally, studies aimed at improving the synthesis of 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide and reducing its potential toxicity are also needed. Overall, the study of 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide holds great promise for the development of new drugs and therapies for various diseases.
Métodos De Síntesis
4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-fluoro-N-methylbenzenesulfonamide with 2-morpholin-4-yl-2-oxo-ethylamine in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions, but all lead to the formation of 4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in good yields.
Aplicaciones Científicas De Investigación
4-Fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. These properties make it a valuable tool for laboratory experiments aimed at developing new drugs and therapies for various diseases.
Propiedades
IUPAC Name |
4-fluoro-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-15(10-13(17)16-6-8-20-9-7-16)21(18,19)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJFDMJBKKQRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)
![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)
![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)

